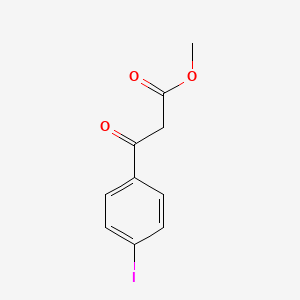

Methyl 3-(4-iodophenyl)-3-oxopropanoate

Beschreibung

Methyl 3-(4-iodophenyl)-3-oxopropanoate is a β-ketoester featuring a methyl ester group, a ketone moiety at the β-position, and a para-iodophenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems and pharmaceuticals. The iodine atom at the para position introduces unique electronic and steric properties, distinguishing it from analogs with other substituents (e.g., chloro, nitro, methoxy) .

Eigenschaften

IUPAC Name |

methyl 3-(4-iodophenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFQUUYMEDLRKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-iodophenyl)-3-oxopropanoate typically involves the esterification of 3-(4-iodophenyl)-3-oxopropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(4-iodophenyl)-3-oxopropanoate may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(4-iodophenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base such as potassium carbonate (K2CO3).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Substitution: Formation of substituted phenyl esters.

Reduction: Formation of 3-(4-iodophenyl)-3-hydroxypropanoate.

Oxidation: Formation of 3-(4-iodophenyl)-3-oxopropanoic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(4-iodophenyl)-3-oxopropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in the development of radiolabeled compounds for imaging and diagnostic purposes.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 3-(4-iodophenyl)-3-oxopropanoate depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the carbonyl group is reduced to an alcohol via hydride transfer. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Properties

The para-substituent on the phenyl ring significantly influences the compound’s electronic and steric profile:

Key Observations :

- Iodine’s Polarizability : The iodine atom’s large size and polarizability facilitate halogen bonding, which is absent in chloro or nitro analogs .

- Electron-Withdrawing Effects : Nitro and chloro substituents increase the electrophilicity of the ketone, enhancing reactivity in condensation reactions compared to methoxy derivatives .

Key Observations :

- High-Yield Routes : Nitro-substituted derivatives achieve >90% yields under optimized conditions, while sterically hindered analogs (e.g., 2,4-dimethylphenyl) show lower yields (47–73%) .

- Iodine-Specific Challenges : Para-iodination may require specialized reagents (e.g., I₂/AgOTf) due to iodine’s lower reactivity compared to chlorine .

Physicochemical Properties

Spectral and Thermal Data Comparison

NMR Shifts (¹H, δ ppm) :

- Methyl 3-(4-iodophenyl)-3-oxopropanoate: Aromatic protons resonate at δ 7.8–8.1 (deshielded due to iodine’s inductive effect) .

- Methyl 3-(4-chlorophenyl)-3-oxopropanoate: Aromatic protons at δ 7.5–7.7 .

- Methyl 3-(4-methoxyphenyl)-3-oxopropanoate: Aromatic protons at δ 6.9–7.2 (electron-donating methoxy group shields protons) .

Melting Points :

Comparative Bioactivity

- Iodo Derivative: Potential applications in radiopharmaceuticals due to iodine’s isotopic properties (e.g., ¹²³I for imaging) .

- Chloro/Nitro Derivatives : Used in kinase inhibitors (e.g., pyrimidine-based drugs) .

- Methoxy Derivative : Found in anti-inflammatory intermediates; electron-rich structure enhances binding to hydrophobic pockets .

Biologische Aktivität

Methyl 3-(4-iodophenyl)-3-oxopropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

Methyl 3-(4-iodophenyl)-3-oxopropanoate is characterized by the presence of an iodine atom on the phenyl ring, which significantly influences its chemical reactivity and biological interactions. The molecular formula is C12H11IO3, and it features an ester functional group, contributing to its solubility and reactivity in biological systems.

The biological activity of methyl 3-(4-iodophenyl)-3-oxopropanoate is primarily attributed to its ability to act as an electrophile. This property allows it to interact with nucleophilic sites in various biological molecules, leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Disruption of Cellular Processes : By interacting with cellular components, it can disrupt normal physiological processes, which is a key mechanism in its potential anticancer activity.

Antimicrobial Activity

Research indicates that methyl 3-(4-iodophenyl)-3-oxopropanoate exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use in developing new antibiotics.

Anticancer Properties

Methyl 3-(4-iodophenyl)-3-oxopropanoate has been studied for its anticancer effects. It has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further investigation.

Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. |

| Study 2 | Showed that the compound induced apoptosis in breast cancer cell lines with an IC50 value of 25 µM. |

| Study 3 | Reported that methyl 3-(4-iodophenyl)-3-oxopropanoate inhibited tumor growth in xenograft models, suggesting in vivo efficacy. |

Case Studies

- Antimicrobial Efficacy : In a study examining the antibacterial properties against Staphylococcus aureus, methyl 3-(4-iodophenyl)-3-oxopropanoate was found to reduce bacterial viability by over 70% at a concentration of 15 µg/mL.

- Cancer Cell Line Studies : In vitro experiments on MCF-7 breast cancer cells revealed that treatment with the compound led to increased levels of cleaved caspase-3 and PARP, indicating the activation of apoptotic pathways.

- Xenograft Tumor Models : In vivo studies using SCID mice bearing human tumor xenografts showed that administration of methyl 3-(4-iodophenyl)-3-oxopropanoate resulted in a significant reduction in tumor size compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.